2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole
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Description
The compound “2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole” contains several functional groups. It has a 1,3,4-thiadiazole ring, which is a type of heterocycle containing nitrogen and sulfur atoms . It also contains a methoxy group attached to a 3,3-difluorocyclobutyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3,4-thiadiazole ring, the methoxy group, and the 3,3-difluorocyclobutyl group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The 1,3,4-thiadiazole ring is known to participate in various chemical reactions . The presence of the methoxy group and the 3,3-difluorocyclobutyl group could also affect its reactivity .Scientific Research Applications
Antimicrobial and Antifungal Applications
- Antimicrobial and Antifungal Properties : Compounds with the 1,3,4-thiadiazole moiety have been synthesized and evaluated for their antimicrobial activities against various microbial strains. For instance, a series of novel 1,3,4-thiadiazole derivatives showed significant antimicrobial activity, highlighting their potential as agents against microbial pathogens (Shehadi et al., 2022).
Anti-inflammatory and Analgesic Applications
- Anti-inflammatory and Analgesic Activities : Certain bis-heterocyclic derivatives containing the thiadiazole moiety have been found to exhibit potent anti-inflammatory and analgesic effects, showcasing their potential in treating inflammation and pain-related conditions (Ravindra Kumar & Hament Panwar, 2015).
Anticancer Applications
- Anticancer Activities : The thiadiazole core is utilized in the synthesis of compounds with anticancer properties. Research indicates that these compounds can exhibit cytotoxic effects on cancer cell lines, suggesting their applicability in cancer treatment (M. Gür et al., 2020).
Antioxidant Applications
- Antioxidant Properties : Derivatives including 1,3,4-thiadiazole units have been synthesized and evaluated for their antioxidant activities, demonstrating their potential as protective agents against oxidative stress (M. Gür et al., 2017).
Corrosion Inhibition
- Corrosion Inhibition : The 1,3,4-thiadiazole derivatives have been explored for their application as corrosion inhibitors for mild steel in acidic environments, indicating their utility in materials science (A. Attou et al., 2020).
Properties
IUPAC Name |
2-[(3,3-difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2OS/c1-5-11-12-7(14-5)13-4-6-2-8(9,10)3-6/h6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQFRQMTUDRZIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OCC2CC(C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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